![molecular formula C6H9N3O B2733887 1,5-dimethyl-1H-pyrazole-4-carboxamide CAS No. 103589-70-4](/img/structure/B2733887.png)
1,5-dimethyl-1H-pyrazole-4-carboxamide
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Overview
Description
1,5-Dimethyl-1H-pyrazole-4-carboxamide is a chemical compound with the formula C₆H₉N₃O . It belongs to the class of organic compounds known as pyrazole carboxamides .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A series of novel pyrazole-4-carboxamides were rationally designed, synthesized, and their structures were characterized by 1H NMR, 13C NMR and HRMS .Molecular Structure Analysis
The molecular structure of 1,5-dimethyl-1H-pyrazole-4-carboxamide was characterized by 1H NMR, 13C NMR and HRMS . The molecular weight is 124.1405 .Chemical Reactions Analysis
Pyrazole-4-carboxamides were synthesized and evaluated for their antifungal activities . A series of novel N-methyl-substituted pyrazole carboxamide and dicarboxamide derivatives were efficiently obtained by the reaction of pyrazole-3-carboxylic acids and pyrazole-3,4-dicarboxylic acid with several aromatic and heteroaromatic sulfonamides .Scientific Research Applications
Fungicide Applications
Pyrazole-4-carboxamides, including “1,5-dimethyl-1H-pyrazole-4-carboxamide”, have been synthesized as potential fungicide candidates . Preliminary bioassays showed that some compounds exhibited more than 90% and even complete inhibition against Alternaria solani at 100 μg/mL . One compound displayed 100% inhibition against Fusarium oxysporum at the same concentration . These compounds could be used as fungicide candidates for further study .
Antifungal Activities
The pyrazole ring, which is a core element in “1,5-dimethyl-1H-pyrazole-4-carboxamide”, has been applied to treat various diseases, including fungal diseases . Pyrazoles and their analogues have demonstrated diverse biological activities, including antifungal properties .
Medicinal Applications
Pyrazole derivatives, including “1,5-dimethyl-1H-pyrazole-4-carboxamide”, have been extensively studied due to their significant medicinal properties . They have been used as antituberculosis, antimicrobial, anti-inflammatory, anticancer, and antidiabetic agents .
Agricultural Applications
Fungicides play an important role in agricultural production for controlling plant diseases . Pyrazole-4-carboxamides, including “1,5-dimethyl-1H-pyrazole-4-carboxamide”, can block the energy synthesis of the pathogens by targeting succinate dehydrogenase (SDH) to inhibit mitochondrial electron transfer between succinate and ubiquinone .
Antileishmanial and Antimalarial Applications
Some pyrazole derivatives have shown potent in vitro antipromastigote activity . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of one compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Chemical Industry Applications
Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry . They serve as a core element in a variety of leading drugs such as Celebrex, Viagra, and Rimonabant .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,5-dimethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-5(6(7)10)3-8-9(4)2/h3H,1-2H3,(H2,7,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSNZAFURLJYKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-dimethyl-1H-pyrazole-4-carboxamide |
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